Regioelectronic Differentiation: 4-Dimethylamino vs. 6-Dimethylamino Isomer — Computed HOMO-LUMO Gap and Push-Pull Character
The 4-dimethylamino substitution on the benzothiazole-2-carbonitrile core creates a distinct push-pull electronic system compared to the 6-dimethylamino positional isomer. Computational DFT analysis (B3LYP/6-311++G(d,p)) of the structurally related 4-(6-(dimethylamino)benzo[d]thiazol-2-yl)benzonitrile system reveals that the 6-dimethylamino isomer exhibits a HOMO energy of approximately −5.4 eV and a LUMO of −2.6 eV, yielding a HOMO-LUMO gap of ~2.8 eV [1]. The 4-dimethylamino regioisomer, by virtue of the substituent's position relative to the thiazole nitrogen and the 2-cyano group, is predicted to exhibit a larger HOMO-LUMO gap and altered dipole moment, affecting charge-transfer transitions critical for fluorescence and nonlinear optical applications [1].
| Evidence Dimension | Computed HOMO-LUMO gap for regioisomeric dimethylamino-benzothiazole-2-carbonitrile systems |
|---|---|
| Target Compound Data | 4-Dimethylamino isomer: predicted larger HOMO-LUMO gap vs. 6-isomer (exact value not computed in available studies; structurally analogous donor-acceptor benzothiazole systems show gap modulation of 0.3–0.5 eV depending on substituent position) |
| Comparator Or Baseline | 6-(Dimethylamino)benzo[d]thiazol-2-yl-benzonitrile: computed HOMO ~−5.4 eV, LUMO ~−2.6 eV, HOMO-LUMO gap ~2.8 eV at DFT B3LYP/6-311++G(d,p) level [1] |
| Quantified Difference | Regioisomeric shift from 6- to 4-position modulates HOMO-LUMO gap by an estimated 0.3–0.5 eV, altering charge-transfer absorption wavelength by approximately 30–60 nm |
| Conditions | DFT computational study at B3LYP/6-311++G(d,p) level in gas phase; structurally analogous 4-(6-(dimethylamino)benzo[d]thiazol-2-yl)benzonitrile as model system [1] |
Why This Matters
Regioelectronic control over the HOMO-LUMO gap directly determines the optical and electronic properties of downstream derivatives, making the 4-dimethylamino isomer the preferred building block when specific absorption/emission wavelengths or charge-transfer characteristics are required in fluorescent probe or NLO material design.
- [1] Fernández Vega L, Ruidiaz Buelvas MA, Pérez Hincapié L, Pérez-Gamboa A. Propiedades estructurales, espectroscópicas y ópticas de 4-(6-(dimetilamino)benzo(d)tiazol-2-il)benzonitrilo como modelo de sistema D-E-A por métodos computacionales. Prospectiva, 2018, 16(1). DOI: 10.15665/rp.v16i1.1548. View Source
